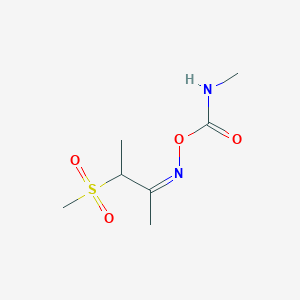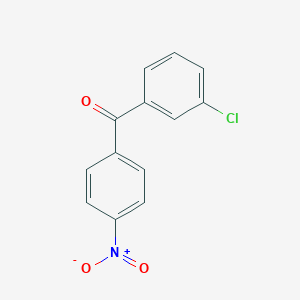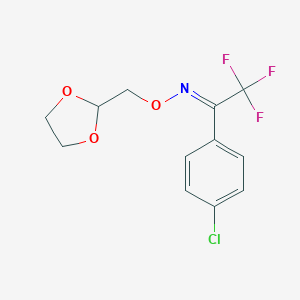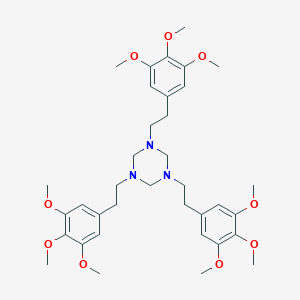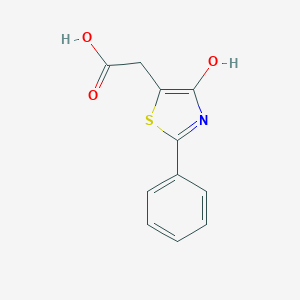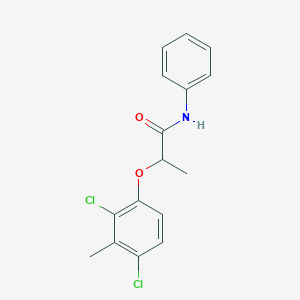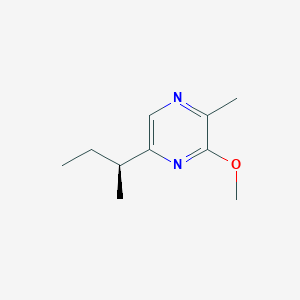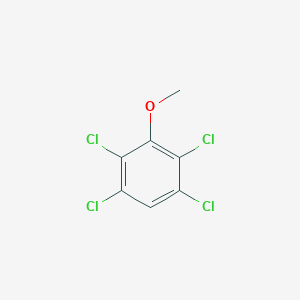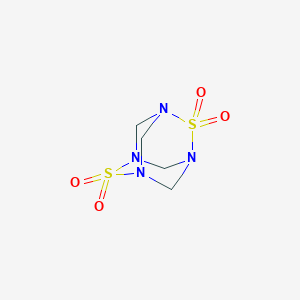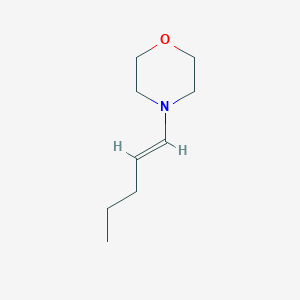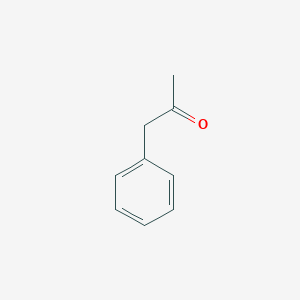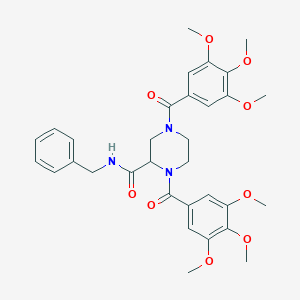
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide, commonly known as BTTPA, is a synthetic compound that has gained significant attention in the field of scientific research. BTTPA belongs to the class of piperazinecarboxamide compounds and has been found to exhibit potential therapeutic properties.
Mécanisme D'action
The mechanism of action of BTTPA is not yet fully understood. However, it has been suggested that BTTPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BTTPA has also been found to inhibit the activation of certain signaling pathways that are involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
BTTPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, thereby reducing inflammation. BTTPA has also been found to reduce the levels of certain enzymes that are involved in the breakdown of collagen, thereby preventing tissue damage. Additionally, BTTPA has been found to exhibit antioxidant properties, thereby protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BTTPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, BTTPA has been found to exhibit potent anticancer and anti-inflammatory properties, making it an ideal candidate for further research. However, BTTPA has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, BTTPA has not yet been extensively studied in vivo, and its safety profile is not yet fully understood.
Orientations Futures
There are several future directions for the study of BTTPA. One potential direction is to further investigate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of BTTPA in vivo. Furthermore, BTTPA can be modified to improve its solubility and bioavailability, thereby increasing its potential therapeutic applications. Finally, BTTPA can be further studied for its potential use in combination therapies for cancer and other diseases.
Conclusion
In conclusion, BTTPA is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties, including anticancer, antitumor, and anti-inflammatory properties. BTTPA has been synthesized using a multi-step process, and its mechanism of action is not yet fully understood. BTTPA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BTTPA, including further investigation of its mechanism of action, safety, and efficacy in vivo, and modification to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of BTTPA involves a multi-step process that includes the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with N-phenylmethyl-2-bromoacetamide. The final product is obtained by treating the intermediate product with ammonium hydroxide. The synthesis of BTTPA has been reported in several scientific journals, and the yields obtained have been found to be satisfactory.
Applications De Recherche Scientifique
BTTPA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. BTTPA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, BTTPA has been found to induce apoptosis in cancer cells, thereby preventing their proliferation.
Propriétés
Numéro CAS |
129477-62-9 |
|---|---|
Nom du produit |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide |
Formule moléculaire |
C32H37N3O9 |
Poids moléculaire |
607.6 g/mol |
Nom IUPAC |
N-benzyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C32H37N3O9/c1-39-24-14-21(15-25(40-2)28(24)43-5)31(37)34-12-13-35(23(19-34)30(36)33-18-20-10-8-7-9-11-20)32(38)22-16-26(41-3)29(44-6)27(17-22)42-4/h7-11,14-17,23H,12-13,18-19H2,1-6H3,(H,33,36) |
Clé InChI |
HRVNKVXEICFVIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)C(=O)NCC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonymes |
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxam ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




